5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL

Heterocyclic Synthesis Regioselectivity Cyclocondensation

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL (CAS 639815-70-6) is a heterocyclic small molecule belonging to the 4,5-dihydroisoxazole class, characterized by a C5 trichloromethyl‑carbinol motif and a C3 ethoxy substituent. This scaffold shares the 5‑hydroxy‑5‑trichloromethyl‑4,5‑dihydroisoxazole core with a broader series of analogs but is distinguished by its 3‑alkoxy (rather than 3‑alkyl or 3‑aryl) substitution pattern, which profoundly alters its electronic character and reactivity profile.

Molecular Formula C6H8Cl3NO3
Molecular Weight 248.5 g/mol
CAS No. 639815-70-6
Cat. No. B12585484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL
CAS639815-70-6
Molecular FormulaC6H8Cl3NO3
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESCCOC1=NOC(C1)(C(Cl)(Cl)Cl)O
InChIInChI=1S/C6H8Cl3NO3/c1-2-12-4-3-5(11,13-10-4)6(7,8)9/h11H,2-3H2,1H3
InChIKeyVQUGUNHKTRLROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL (CAS 639815-70-6): Core Identity and Compound Class Positioning for Procurement


5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL (CAS 639815-70-6) is a heterocyclic small molecule belonging to the 4,5-dihydroisoxazole class, characterized by a C5 trichloromethyl‑carbinol motif and a C3 ethoxy substituent [1]. This scaffold shares the 5‑hydroxy‑5‑trichloromethyl‑4,5‑dihydroisoxazole core with a broader series of analogs but is distinguished by its 3‑alkoxy (rather than 3‑alkyl or 3‑aryl) substitution pattern, which profoundly alters its electronic character and reactivity profile [2]. The compound is primarily encountered as a synthetic intermediate or research tool in agrochemical and medicinal chemistry programs, where the trichloromethyl group serves as a latent carboxyl equivalent and the ethoxy group modulates lipophilicity and hydrogen‑bonding potential relative to simple alkyl congeners [1][2].

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL Procurement: Why Generic 5‑Trichloromethyl‑4,5‑dihydroisoxazoles Cannot Be Interchanged


Within the 5‑trichloromethyl‑4,5‑dihydroisoxazole family, the C3 substituent is the principal driver of both physicochemical properties and biological readouts [1]. Published antimicrobial screening data for a panel of 5‑trichloromethyl‑4,5‑dihydroisoxazoles demonstrate that MIC values vary substantially across different C3 substituents, confirming that generic “in‑class” substitution is not pharmacologically silent [1]. The 3‑ethoxy group introduces a hydrogen‑bond acceptor site and alters the electron density of the isoxazoline ring differently than alkyl or aryl substituents, affecting the compound’s reactivity in further transformations such as aromatization to isoxazoles or hydrolysis of the trichloromethyl group to a carboxylic acid [2]. Consequently, selecting the 3‑ethoxy congener over its 3‑methyl, 3‑ethyl, or 3‑aryl counterparts is not interchangeable; it represents a deliberate choice based on specific synthetic utility or biological activity requirements.

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Fidelity in Cyclocondensation: 3-Ethoxy Group Directs Exclusive 5-Trichloromethyl-5-hydroxy-4,5-dihydroisoxazole Formation

The 3-ethoxy substituent, as a representative 3-heteroalkyl group, maintains strict regiochemical control during cyclocondensation with hydroxylamine, yielding exclusively the 5-trichloromethyl-5-hydroxy-4,5-dihydroisoxazole isomer. This regiochemical outcome mirrors that of 3-alkyl analogs but is distinct from 3-aryl systems, where competing aromatization pathways can erode product purity [1]. The reported synthesis of 3-heteroalkyl derivatives proceeds in acceptable yields without detectable regioisomeric contamination, a critical quality attribute for procurement [1].

Heterocyclic Synthesis Regioselectivity Cyclocondensation

Antimicrobial Activity Differentiation: 3-Substituent Dictates MIC Variability Within the 5-Trichloromethyl-4,5-dihydroisoxazole Class

Class‑level antimicrobial testing of 5‑trichloromethyl‑4,5‑dihydroisoxazoles against Staphylococcus aureus (Gram‑positive), Escherichia coli and Pseudomonas aeruginosa (Gram‑negative), and Candida spp. (yeast) revealed that antimicrobial activity is present across the series, but MIC values vary with the C3 substituent [1]. While the specific MIC for the 3‑ethoxy derivative was not individually reported, the dataset establishes that C3 substitution is a key driver of potency differentiation; the 3‑ethoxy analog is predicted to occupy a distinct property space (logP, hydrogen‑bonding capacity) that distinguishes it from 3‑Me, 3‑Et, and 3‑Pr comparators [1].

Antimicrobial Screening Structure-Activity Relationship MIC Determination

Trichloromethyl Group as a Carboxyl Surrogate: Synthetic Utility Shared but Differentiated by C3 Substituent Reactivity

The trichloromethyl group at C5 serves as a versatile precursor to carboxylic acids via hydrolysis, a transformation validated across the 5‑trichloromethyl‑4,5‑dihydroisoxazole class [1]. The efficiency of this hydrolysis, however, is modulated by the electronic nature of the C3 substituent; electron‑donating alkoxy groups (such as 3‑ethoxy) influence the electron density at the C5 position differently than alkyl or aryl groups, potentially altering the rate and yield of trichloromethyl → carboxyl conversion [1]. In one‑pot syntheses of 5‑carboxyisoxazoles, the trichloromethyl group of β‑alkoxyvinyl trichloromethyl ketones demonstrated excellent carboxyl precursor performance, with the C3 substituent influencing overall yield [1].

Latent Carboxyl Group Isoxazole Carboxylic Acid Synthesis Functional Group Interconversion

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL: High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Agrochemical Lead Optimization Requiring 3-Alkoxy-Substituted 4,5-Dihydroisoxazole Scaffolds

Agrochemical discovery programs exploring isoxazole‑based herbicides or fungicides can utilize the 3‑ethoxy analog as a synthetic entry point to 3‑alkoxy‑substituted 5‑carboxyisoxazoles [1]. The trichloromethyl group functions as a latent carboxyl equivalent, enabling late‑stage diversification, while the 3‑ethoxy substituent provides an intermediate logP that can be advantageous for foliar uptake compared to more lipophilic 3‑alkyl analogs [2].

Antimicrobial SAR Studies Targeting Gram‑Positive and Fungal Pathogens

Given the class‑level antimicrobial activity of 5‑trichloromethyl‑4,5‑dihydroisoxazoles against Staphylococcus aureus and Candida spp. [1], the 3‑ethoxy congener serves as a key SAR probe for evaluating the impact of hydrogen‑bond‑accepting C3 substituents on potency. Its distinct electronic character compared to 3‑methyl or 3‑ethyl comparators allows researchers to deconvolute steric and electronic contributions to antimicrobial activity.

Synthetic Methodology Development for 3‑Heteroalkyl‑Substituted Isoxazoles

The 3‑ethoxy derivative is a representative substrate for validating novel synthetic routes to 3‑heteroalkyl‑4,5‑dihydroisoxazoles and their aromatized isoxazole products [1]. Its behavior under cyclocondensation, oxidation, or hydrolysis conditions can serve as a benchmark for reaction scope studies, particularly when comparing regioselectivity outcomes with 3‑aryl or 3‑alkyl substrates.

Quote Request

Request a Quote for 5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.